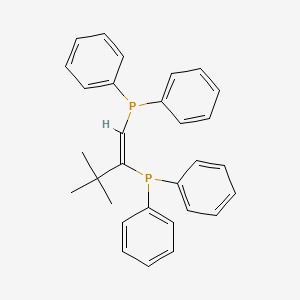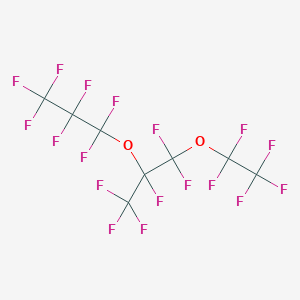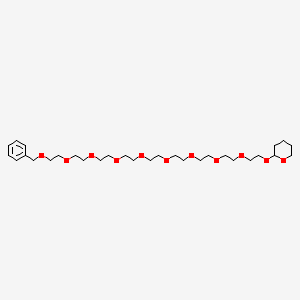
2'-fluoro-2'-deoxycytidine-5'-triphosphate
概要
説明
2’-Fluoro-2’-deoxycytidine-5’-triphosphate is a modified nucleoside triphosphate. It is a derivative of cytidine, where the hydroxyl group at the 2’ position of the ribose sugar is replaced by a fluorine atom. This modification enhances the stability of the compound and its resistance to enzymatic degradation. It is commonly used in various biochemical and molecular biology applications, particularly in the synthesis of DNA and RNA constructs.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-fluoro-2’-deoxycytidine-5’-triphosphate typically involves multiple steps:
Fluorination: The starting material, 2’-deoxycytidine, undergoes fluorination at the 2’ position. This can be achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.
Phosphorylation: The fluorinated nucleoside is then phosphorylated to form the triphosphate. This step involves the use of phosphorylating agents like phosphorus oxychloride (POCl3) or phosphoramidite chemistry.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of 2’-fluoro-2’-deoxycytidine-5’-triphosphate follows similar steps but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated synthesis and purification systems. The use of high-throughput screening and quality control measures ensures the consistency and reliability of the final product.
化学反応の分析
Types of Reactions
2’-Fluoro-2’-deoxycytidine-5’-triphosphate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom at the 2’ position can participate in nucleophilic substitution reactions.
Phosphorylation/Dephosphorylation: The triphosphate group can be added or removed through enzymatic or chemical means.
Hydrolysis: The compound can be hydrolyzed to its monophosphate or diphosphate forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.
Phosphorylation: Phosphorylating agents like POCl3 or phosphoramidite reagents are used under anhydrous conditions.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the triphosphate group.
Major Products
2’-Fluoro-2’-deoxycytidine Monophosphate: Formed through partial hydrolysis.
2’-Fluoro-2’-deoxycytidine Diphosphate: An intermediate in the hydrolysis process.
2’-Fluoro-2’-deoxycytidine: The nucleoside form, obtained through complete dephosphorylation.
科学的研究の応用
2’-Fluoro-2’-deoxycytidine-5’-triphosphate has a wide range of applications in scientific research:
DNA and RNA Synthesis: It is used as a building block in the synthesis of modified DNA and RNA constructs, enhancing their stability and resistance to degradation.
Aptamer Development: The compound is utilized in the SELEX (Systematic Evolution of Ligands by Exponential Enrichment) process to develop aptamers with high affinity and specificity for target molecules.
Antiviral Research: It has been studied for its potential antiviral properties, particularly against hepatitis C virus (HCV) and other RNA viruses.
Gene Therapy: The compound is explored for its use in gene therapy applications, where it can be incorporated into therapeutic nucleic acids to improve their efficacy and stability.
作用機序
The mechanism of action of 2’-fluoro-2’-deoxycytidine-5’-triphosphate involves its incorporation into DNA or RNA during synthesis. The fluorine atom at the 2’ position enhances the stability of the nucleic acid constructs, making them more resistant to enzymatic degradation. This modification also improves the binding affinity of the nucleic acids to their target molecules, enhancing their biological activity.
In antiviral research, the compound acts as a competitive inhibitor of viral RNA-dependent RNA polymerases, preventing the replication of viral RNA. This mechanism is particularly effective against RNA viruses such as hepatitis C virus.
類似化合物との比較
Similar Compounds
2’-Deoxycytidine-5’-triphosphate: The unmodified form of the compound, lacking the fluorine atom at the 2’ position.
2’-Fluoro-2’-deoxyuridine-5’-triphosphate: A similar compound where the cytidine base is replaced with uridine.
2’,2’-Difluorodeoxycytidine-5’-triphosphate: A compound with two fluorine atoms at the 2’ position, known for its use in cancer therapy (e.g., gemcitabine).
Uniqueness
2’-Fluoro-2’-deoxycytidine-5’-triphosphate is unique due to the presence of a single fluorine atom at the 2’ position, which provides a balance between stability and biological activity. This modification enhances the compound’s resistance to enzymatic degradation while maintaining its ability to be incorporated into nucleic acids. Its unique properties make it a valuable tool in various research and therapeutic applications.
特性
IUPAC Name |
[[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15FN3O13P3/c10-6-7(14)4(24-8(6)13-2-1-5(11)12-9(13)15)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h1-2,4,6-8,14H,3H2,(H,19,20)(H,21,22)(H2,11,12,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKEIUAOIVAXJRI-XVFCMESISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15FN3O13P3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Methyl 2-[4-chloro-3-(trifluoromethyl)phenyl]acetate](/img/structure/B3330106.png)

![5H-Pyrido[4,3-b]indole-1-carbonitrile](/img/structure/B3330120.png)



![Tert-butyl 2-[(2-hydroxyethyl)amino]acetate](/img/structure/B3330144.png)


